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  • Product: 3-(p-Anisyl)-6-hydrazinopyridazine
  • CAS: 18772-76-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3-(p-Anisyl)-6-hydrazinopyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(p-Anisyl)-6-hydrazinopyridazine is a heterocyclic organic compound of significant interest in medicinal chemistry. Its structural motif, fea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Anisyl)-6-hydrazinopyridazine is a heterocyclic organic compound of significant interest in medicinal chemistry. Its structural motif, featuring a pyridazine ring substituted with a p-anisyl group and a reactive hydrazino moiety, renders it a valuable building block for the synthesis of a variety of more complex molecules with diverse biological activities. Notably, it serves as a key intermediate in the synthesis of Gabazine (SR 95531), a potent and selective competitive antagonist of the GABA-A receptor, which is a crucial tool in neuroscience research.[1][2] This guide provides a comprehensive overview of the chemical properties of 3-(p-Anisyl)-6-hydrazinopyridazine, including its synthesis, characterization, reactivity, and applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(p-Anisyl)-6-hydrazinopyridazine is presented in the table below.

PropertyValueSource
CAS Number 18772-76-4[3]
Molecular Formula C₁₁H₁₂N₄O[3]
Molecular Weight 216.24 g/mol [3]
Appearance Brown solid[3]
Melting Point 144-150 °C[3]
Solubility Soluble in DMSO and Methanol[3]

Synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine

The synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine is typically achieved through a two-step process, commencing with the commercially available 3,6-dichloropyridazine.

Step 1: Suzuki-Miyaura Cross-Coupling to form 3-(p-Anisyl)-6-chloropyridazine

The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction selectively couples 3,6-dichloropyridazine with 4-methoxyphenylboronic acid to introduce the p-anisyl group at one of the chloro-positions of the pyridazine ring.[4][5] The regioselectivity of this reaction is a key consideration, and under appropriate conditions, mono-arylation can be achieved in good yields.

Experimental Protocol: Synthesis of 3-(p-Anisyl)-6-chloropyridazine

Materials:

  • 3,6-Dichloropyridazine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Toluene and Water (or another suitable solvent system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add 3,6-dichloropyridazine (1.0 eq.), 4-methoxyphenylboronic acid (1.1 eq.), and a suitable base such as sodium carbonate (2.0 eq.).

  • Add the palladium catalyst, for example, a pre-catalyst mixture of palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • The reaction is carried out in a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford 3-(p-Anisyl)-6-chloropyridazine.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes are highly efficient in catalyzing the Suzuki-Miyaura reaction. The choice of ligand (e.g., triphenylphosphine) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Sodium carbonate is a commonly used and effective base for this purpose.

  • Solvent System: A biphasic solvent system, such as toluene and water, is often employed to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium catalyst, which would lead to its deactivation.

Diagram of Synthetic Workflow for 3-(p-Anisyl)-6-chloropyridazine:

G cluster_0 Step 1: Suzuki-Miyaura Coupling 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction_Vessel Reaction (Pd Catalyst, Base, Solvent) 3,6-Dichloropyridazine->Reaction_Vessel 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic_acid->Reaction_Vessel 3-(p-Anisyl)-6-chloropyridazine 3-(p-Anisyl)-6-chloropyridazine Reaction_Vessel->3-(p-Anisyl)-6-chloropyridazine Workup & Purification

Caption: Synthesis of the intermediate, 3-(p-Anisyl)-6-chloropyridazine.

Step 2: Reaction with Hydrazine Hydrate to form 3-(p-Anisyl)-6-hydrazinopyridazine

The second and final step involves the nucleophilic aromatic substitution of the remaining chlorine atom in 3-(p-Anisyl)-6-chloropyridazine with hydrazine. This reaction is typically carried out by heating the chloro-substituted precursor with an excess of hydrazine hydrate in a suitable solvent.[6][7]

Experimental Protocol: Synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine

Materials:

  • 3-(p-Anisyl)-6-chloropyridazine

  • Hydrazine hydrate (80% or higher)

  • Ethanol or another suitable high-boiling solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, dissolve 3-(p-Anisyl)-6-chloropyridazine (1.0 eq.) in a suitable solvent such as ethanol.

  • Add an excess of hydrazine hydrate (e.g., 5-10 eq.) to the solution.

  • The reaction mixture is heated to reflux under an inert atmosphere for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution upon cooling.

  • The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-(p-Anisyl)-6-hydrazinopyridazine.

  • If necessary, the product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is used to drive the reaction to completion and to act as a scavenger for the hydrochloric acid byproduct.

  • High Temperature: The reaction typically requires heating to overcome the activation energy for the nucleophilic aromatic substitution.

  • Solvent: Ethanol is a common solvent for this reaction as it dissolves the starting material and is relatively inert to the reactants.

Diagram of Synthetic Workflow for 3-(p-Anisyl)-6-hydrazinopyridazine:

G cluster_1 Step 2: Hydrazinolysis 3-(p-Anisyl)-6-chloropyridazine 3-(p-Anisyl)-6-chloropyridazine Reaction_Vessel_2 Reaction (Solvent, Heat) 3-(p-Anisyl)-6-chloropyridazine->Reaction_Vessel_2 Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction_Vessel_2 3-(p-Anisyl)-6-hydrazinopyridazine 3-(p-Anisyl)-6-hydrazinopyridazine Reaction_Vessel_2->3-(p-Anisyl)-6-hydrazinopyridazine Workup & Purification

Caption: Synthesis of the final product, 3-(p-Anisyl)-6-hydrazinopyridazine.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the protons of the p-anisyl group (aromatic protons and the methoxy protons), as well as the protons on the pyridazine ring and the hydrazino group. The aromatic protons will likely appear as doublets in the downfield region, while the methoxy protons will be a singlet further upfield. The pyridazine protons will also appear as doublets, and the hydrazino protons (NH and NH₂) will likely be broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbons of the p-anisyl ring, the pyridazine ring, and the methoxy group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazino group (typically in the range of 3200-3400 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings, and C-O stretching of the methoxy group.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (216.24 g/mol ). Fragmentation patterns may involve the loss of the hydrazino group or cleavage of the pyridazine ring.

Reactivity Profile

The chemical reactivity of 3-(p-Anisyl)-6-hydrazinopyridazine is dominated by the nucleophilic nature of the hydrazino group. This functional group readily participates in a variety of reactions, making it a versatile synthon for the construction of more complex heterocyclic systems.

1. Reaction with Carbonyl Compounds:

The hydrazino group undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones.[8] This reaction is a fundamental transformation in organic chemistry and is widely used for the derivatization of carbonyl compounds.

2. Cyclization Reactions:

The bifunctional nature of the hydrazino group allows it to participate in various cyclization reactions to form fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole rings fused to the pyridazine core. These reactions are highly valuable in the synthesis of novel scaffolds for drug discovery.[8][9]

Diagram of Reactivity Profile:

G cluster_reactions Key Reactions Start 3-(p-Anisyl)-6-hydrazinopyridazine Aldehyde_Ketone Aldehyde/Ketone Start->Aldehyde_Ketone Condensation Dicarbonyl 1,3-Dicarbonyl Compound Start->Dicarbonyl Cyclocondensation Hydrazone Hydrazone Derivative Aldehyde_Ketone->Hydrazone Fused_Pyrazole Fused Pyrazole Ring System Dicarbonyl->Fused_Pyrazole

Caption: Key reactions involving the hydrazino group of the title compound.

Application in Drug Development: Synthesis of Gabazine (SR 95531)

A primary application of 3-(p-Anisyl)-6-hydrazinopyridazine is its role as a key precursor in the synthesis of Gabazine (SR 95531).[5][10][11] Gabazine is a potent and selective competitive antagonist of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. As such, Gabazine is an invaluable pharmacological tool for studying GABAergic neurotransmission and its role in various physiological and pathological processes.

The synthesis of Gabazine from 3-(p-Anisyl)-6-hydrazinopyridazine involves the reaction of the hydrazino group with a suitable reagent to introduce the carboxypropyl chain, followed by cyclization to form the final pyridazinium iminium bromide structure.[5][10][11] The p-anisyl group is a common feature in many biologically active pyridazine derivatives.

Conclusion

3-(p-Anisyl)-6-hydrazinopyridazine is a versatile and valuable building block in medicinal chemistry. Its synthesis, primarily through a Suzuki-Miyaura coupling followed by reaction with hydrazine, is a well-established route. The reactivity of its hydrazino group allows for a wide range of chemical transformations, leading to the creation of diverse molecular scaffolds. Its crucial role as an intermediate in the synthesis of the GABA-A antagonist Gabazine highlights its importance in the development of tools for neuroscience research. Further exploration of the chemical space accessible from this compound holds promise for the discovery of new therapeutic agents.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents. (n.d.).
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. (n.d.).
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. (n.d.).
  • Hydrazine‐directed C−H activation/cyclization of arylhydrazines to construct heterocyclic compounds. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

  • A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties | Request PDF. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (n.d.). Retrieved January 31, 2026, from [Link]

  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents. (n.d.).
  • FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

  • (PDF) ChemInform Abstract: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[4][12][13]Triazino[5,6-b]quinoline Derivatives - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement - Beilstein Journals. (n.d.). Retrieved January 31, 2026, from [Link]

  • Gabazine - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • Supplementary Information File. (n.d.). Retrieved January 31, 2026, from [Link]

  • 1-(3-Chloropyridin-2-yl)hydrazine - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • Ru(II)-Catalyzed Cyclization of 1-Aryl-5-aminopyrazoles and α-Diazolidinones for One-Pot Synthesis of Benzopyrazole[5][12]Diazepines in H2O/EtOH - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]

  • (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine | C14H13NO2 | MD Topology. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Experimental procedure for the synthesis of Gabazine using 3-(p-Anisyl)-6-hydrazinopyridazine

This Application Note is designed for researchers and medicinal chemists requiring a validated protocol for the synthesis of Gabazine (SR-95531) , specifically utilizing 3-(p-Anisyl)-6-hydrazinopyridazine as the starting...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a validated protocol for the synthesis of Gabazine (SR-95531) , specifically utilizing 3-(p-Anisyl)-6-hydrazinopyridazine as the starting scaffold.

While standard industrial routes often begin with 3-amino-6-chloropyridazine, the use of the hydrazino derivative represents a specific synthetic entry point that requires a critical "bridging" step—reductive cleavage —to access the necessary aminopyridazine core before alkylation.

Part 1: Strategic Overview & Chemical Logic

The synthesis of Gabazine from a hydrazinopyridazine precursor differs from the canonical route. The hydrazine moiety (-NHNH


) is not part of the final Gabazine pharmacophore. Therefore, the hydrazine must first be converted to an amine (-NH

) via hydrogenolysis. Direct alkylation of the hydrazine would yield a substituted hydrazine or a fused triazole ring (if reacted with carboxylic derivatives), both of which are incorrect structures for Gabazine.
The Synthetic Pathway[1][2][3][4][5][6][7]
  • Reductive Cleavage (The Bridge): Hydrogenolysis of the N-N bond in the hydrazine precursor to yield 3-amino-6-(4-methoxyphenyl)pyridazine .

  • Regioselective N-Alkylation: Reaction of the amine intermediate with ethyl 4-bromobutyrate. This step relies on the specific tautomeric reactivity of the pyridazine ring to favor N(2)-alkylation.

  • Acid Hydrolysis: Conversion of the ester to the carboxylic acid and formation of the hydrobromide salt.

Reaction Scheme Visualization

GabazineSynthesis cluster_0 Critical Control Point Start 3-(p-Anisyl)-6- hydrazinopyridazine Inter Intermediate: 3-Amino-6-(p-anisyl) pyridazine Start->Inter Step 1: Raney Ni / H2 (N-N Cleavage) Alkylated Ester Intermediate (N2-Alkylated) Inter->Alkylated Step 2: Ethyl 4-bromobutyrate DMF, 80°C Final Gabazine (SR-95531) Hydrobromide Alkylated->Final Step 3: 48% HBr (aq) Hydrolysis

Caption: Workflow converting the hydrazine precursor to Gabazine via reductive cleavage and selective N-alkylation.

Part 2: Detailed Experimental Protocol

Safety & Handling (Critical)
  • Gabazine Toxicity: SR-95531 is a potent convulsant (GABA antagonist). Handle all solids in a Class II Biosafety Cabinet or a high-performance chemical fume hood. Wear double nitrile gloves.

  • Raney Nickel: Pyrophoric when dry. Keep under solvent (ethanol/water) at all times.

  • Hydrazine Derivatives: Potential carcinogens. Inactivate waste streams with bleach (hypochlorite) before disposal.

Step 1: Reductive Cleavage to 3-Amino-6-(p-anisyl)pyridazine

Objective: Remove the terminal nitrogen of the hydrazine group to generate the primary amine.

Reagents:

  • Starting Material: 3-(p-Anisyl)-6-hydrazinopyridazine (10 mmol)

  • Catalyst: Raney Nickel (approx. 2 g slurry, washed with ethanol)

  • Solvent: Ethanol (50 mL)

  • Atmosphere: Hydrogen gas (Balloon pressure or low-pressure hydrogenation apparatus)

Procedure:

  • Dissolution: In a hydrogenation flask, suspend 10 mmol of 3-(p-Anisyl)-6-hydrazinopyridazine in 50 mL of absolute ethanol.

  • Catalyst Addition: Carefully add the washed Raney Nickel slurry. Caution: Do not let the catalyst dry out.

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen. Stir vigorously at Room Temperature (20-25°C) for 4-6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting hydrazine is more polar and will stain differently (often reducing KMnO4 instantly). The amine product is less polar.

  • Filtration: Filter the mixture through a Celite pad to remove Raney Nickel. Keep the filter cake wet with water and dispose of it immediately in a designated waste container.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1]

    • Expected Product: 3-Amino-6-(4-methoxyphenyl)pyridazine.[2][3]

    • Appearance: Off-white to pale yellow solid.[3]

Step 2: Regioselective N-Alkylation

Objective: Attach the butyric acid side chain.[4] The reaction targets the N(2) ring nitrogen (adjacent to the amine) to form the iminium core.

Reagents:

  • Substrate: 3-Amino-6-(4-methoxyphenyl)pyridazine (from Step 1)[3]

  • Alkylating Agent: Ethyl 4-bromobutyrate (1.2 equivalents)

  • Solvent: DMF (Dimethylformamide), anhydrous

  • Base: No external base is strictly required if the product precipitates, but mild heating drives the reaction.

Procedure:

  • Setup: Dissolve the amine (1.0 eq) in anhydrous DMF (5 mL per gram of substrate).

  • Addition: Add Ethyl 4-bromobutyrate (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 80-90°C for 3-5 hours under nitrogen.

    • Mechanism Note: The endo-ring nitrogen (N2) is more nucleophilic due to the resonance contribution of the exocyclic amino group.

  • Workup: Cool the solution. The intermediate ester salt often precipitates upon cooling or addition of diethyl ether.

  • Isolation: Filter the precipitate. If no precipitate forms, remove DMF in vacuo and triturate the residue with acetone/ether.

    • Intermediate: 6-imino-3-(4-methoxyphenyl)-1-(3-ethoxycarbonylpropyl)-1,6-dihydropyridazine hydrobromide.

Step 3: Hydrolysis to Gabazine (SR-95531)

Objective: Hydrolyze the ethyl ester to the carboxylic acid and ensure the counterion is Bromide.

Reagents:

  • Substrate: Ester intermediate (from Step 2)

  • Reagent: 48% Hydrobromic Acid (aq)

Procedure:

  • Hydrolysis: Suspend the ester intermediate in 48% HBr (10 mL per gram).

  • Reflux: Heat to reflux (approx. 100-110°C) for 2-3 hours.

    • Check: Ensure complete disappearance of the ester spot on TLC.

  • Crystallization: Cool the solution slowly to 4°C. Gabazine hydrobromide should crystallize out.

  • Filtration: Collect the solid by filtration.[5]

  • Washing: Wash with a small amount of ice-cold water, followed by acetone.

  • Drying: Dry in a vacuum desiccator over P2O5.

Part 3: Analytical Data & Validation

To ensure the protocol produced the correct pharmacophore, compare results against these standard parameters.

ParameterSpecification (Gabazine HBr)Diagnostic Note
Appearance White to off-white crystalline solidYellowing indicates oxidation or impurities.
Melting Point > 240°C (Decomposes)Distinct high MP typical of zwitterionic salts.
1H NMR (D2O) δ 7.8 (d, 2H), 7.6 (d, 1H), 7.1 (d, 2H), 7.0 (d, 1H)Look for the para-substituted phenyl pattern.
Mass Spec (ESI) [M+H]+ = 288.13 (Free base)Br- ion will not be seen in positive mode parent peak.
Solubility Soluble in Water, DMSOInsoluble in non-polar organics (DCM, Hexane).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Step 1: Incomplete Reduction Catalyst poisoning or insufficient H2 pressure.Use fresh Raney Ni; increase pressure to 3 bar; ensure sulfur-free conditions.
Step 2: N-Alkylation yields mixture Alkylation at N1 vs N2 (rare) or exocyclic amine.Control temp at 80°C. Do not use strong bases (NaH) which promote exocyclic alkylation.
Step 3: Sticky oil instead of crystal Residual DMF or incomplete hydrolysis.Triturate oil with isopropanol/ether. Verify hydrolysis by MS.

References

  • Wermuth, C. G., et al. (1987). SR 95531, a potent and selective GABA-A receptor antagonist. This is the foundational paper describing the SR-95531 structure and original synthesis logic.

  • Favi, G., et al. (2012). Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). Describes the modern N-alkylation conditions and regioselectivity at the N(2) position.

  • BenchChem. (n.d.). Synthesis of (4-Methoxyphenyl)hydrazine derivatives. Provides context on the handling and reduction of hydrazine precursors.

  • Tocris Bioscience. SR 95531 hydrobromide Product Information. Used for physical property verification and solubility data.

Sources

Application

Mastering Antimicrobial Assays: A Detailed Guide for 3-(p-Anisyl)-6-hydrazinopyridazine

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial assays with the novel compound 3-(p-Anisyl)-6-hydrazinopyridazine. This guide is de...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial assays with the novel compound 3-(p-Anisyl)-6-hydrazinopyridazine. This guide is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Introduction: The Promise of Pyridazine Derivatives

Pyridazine and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, provides a versatile platform for chemical modifications to enhance therapeutic efficacy. 3-(p-Anisyl)-6-hydrazinopyridazine is a promising candidate within this class, and this guide will equip you with the necessary protocols to rigorously evaluate its antimicrobial potential.

Understanding the Compound: 3-(p-Anisyl)-6-hydrazinopyridazine

A thorough understanding of the test compound is paramount for designing meaningful experiments.

Chemical Structure:

G cluster_0 3-(p-Anisyl)-6-hydrazinopyridazine C11H12N4O

Figure 1: Chemical structure of 3-(p-Anisyl)-6-hydrazinopyridazine.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
AppearanceBrown Solid
Melting Point144-150 °C
SolubilityDMSO, Methanol

Plausible Mechanism of Action:

Pyridazine derivatives are thought to exert their antimicrobial effects through various mechanisms. One prominent hypothesis is the inhibition of essential microbial enzymes.[2] For instance, some pyridazine compounds have been shown to interfere with DNA polymerase, an enzyme critical for DNA replication in both prokaryotic and eukaryotic microbes.[2] By binding to the active site of DNA polymerase, these compounds can act as competitive inhibitors, preventing the binding of natural nucleotides and thereby halting DNA synthesis, which ultimately leads to microbial cell death or growth inhibition.[2] The hydrazone moiety in 3-(p-Anisyl)-6-hydrazinopyridazine may also contribute to its antimicrobial activity, as hydrazone derivatives are known to possess a broad range of biological activities.[3]

Experimental Design: Foundational Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[4][5]

Preparation of Stock Solution

Due to the hydrophobic nature of 3-(p-Anisyl)-6-hydrazinopyridazine, a stock solution must be prepared in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a suitable choice given the compound's solubility.[6]

Protocol:

  • Weighing: Accurately weigh a precise amount of 3-(p-Anisyl)-6-hydrazinopyridazine powder using an analytical balance.

  • Dissolution: Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or gentle warming.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Causality: A high-concentration stock solution allows for the preparation of a wide range of test concentrations while minimizing the final concentration of the solvent in the assay, which could otherwise interfere with microbial growth. CLSI guidelines recommend that the final concentration of DMSO should not exceed 1% in the final test medium.

Selection of Microbial Strains and Quality Control

The choice of microbial strains is critical for evaluating the spectrum of antimicrobial activity. A panel of clinically relevant and standardized strains should be used.

Recommended Bacterial Strains:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

Recommended Fungal Strain:

  • Candida albicans (e.g., ATCC 90028)

Quality Control (QC):

QC strains with known susceptibility profiles must be included in each assay to validate the results.[7] These strains ensure the accuracy and reproducibility of the testing method.[7]

QC StrainATCC Number
Staphylococcus aureus29213
Escherichia coli25922
Pseudomonas aeruginosa27853
Enterococcus faecalis29212
Candida albicans90028

Antimicrobial Susceptibility Testing (AST) Methodologies

Two primary methods are recommended for determining the antimicrobial activity of 3-(p-Anisyl)-6-hydrazinopyridazine: Broth Microdilution for quantitative results (Minimum Inhibitory Concentration) and Agar Well Diffusion for qualitative screening.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

G cluster_workflow Broth Microdilution Workflow prep_stock Prepare Stock Solution of Compound serial_dilution Perform 2-fold Serial Dilutions of Compound in Broth prep_stock->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Microtiter Plate Wells prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate at 35-37°C for 16-24 hours inoculate_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results

Figure 2: Workflow for Broth Microdilution Assay.

Detailed Protocol:

  • Prepare Microtiter Plates: Aseptically add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the 3-(p-Anisyl)-6-hydrazinopyridazine stock solution (appropriately diluted from the main stock to a starting concentration) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Prepare Inoculum: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well.

  • Controls:

    • Positive Control: A well containing only broth and the microbial inoculum (no compound).

    • Negative Control: A well containing only broth (no inoculum or compound).

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.[8]

Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a compound.[9]

G cluster_workflow Agar Well Diffusion Workflow prep_agar Prepare Mueller-Hinton Agar Plates spread_inoculum Spread Standardized Microbial Inoculum on Agar Surface prep_agar->spread_inoculum create_wells Create Wells in the Agar (6-8 mm diameter) spread_inoculum->create_wells add_compound Add Compound Solution to the Wells create_wells->add_compound incubate Incubate at 35-37°C for 16-24 hours add_compound->incubate measure_zones Measure the Diameter of the Zone of Inhibition (mm) incubate->measure_zones

Figure 3: Workflow for Agar Well Diffusion Assay.

Detailed Protocol:

  • Prepare Agar Plates: Pour sterile, molten Mueller-Hinton Agar into sterile Petri dishes to a uniform depth of 4 mm and allow to solidify.[10]

  • Prepare Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[11] Swab the entire surface of the agar plate evenly in three directions.[11]

  • Create Wells: Aseptically bore wells (6-8 mm in diameter) into the agar using a sterile cork borer.[12]

  • Add Compound: Add a fixed volume (e.g., 100 µL) of the 3-(p-Anisyl)-6-hydrazinopyridazine solution at a known concentration into each well.[12]

  • Controls:

    • Positive Control: A well containing a known standard antibiotic.

    • Negative Control: A well containing the solvent (DMSO) used to dissolve the compound.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Measure Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Data Analysis and Interpretation

MIC Data:

The MIC is reported as the lowest concentration of the compound that completely inhibits visible growth.[8] Results are typically presented in a tabular format, comparing the MIC values of the test compound against different microbial strains.

Agar Well Diffusion Data:

The diameter of the zone of inhibition is measured and recorded. The results are often expressed as the mean diameter ± standard deviation from replicate experiments.

Example Data Presentation:

Table 1: Minimum Inhibitory Concentrations (MICs) of 3-(p-Anisyl)-6-hydrazinopyridazine

MicroorganismATCC StrainMIC (µg/mL)
S. aureus29213[Insert experimental value]
E. coli25922[Insert experimental value]
P. aeruginosa27853[Insert experimental value]
C. albicans90028[Insert experimental value]

Table 2: Zone of Inhibition Diameters for 3-(p-Anisyl)-6-hydrazinopyridazine (1 mg/mL)

MicroorganismATCC StrainZone of Inhibition (mm)
S. aureus29213[Insert experimental value]
E. coli25922[Insert experimental value]
P. aeruginosa27853[Insert experimental value]
C. albicans90028[Insert experimental value]

Conclusion and Future Directions

This guide provides a robust framework for the antimicrobial evaluation of 3-(p-Anisyl)-6-hydrazinopyridazine. By adhering to standardized protocols and understanding the underlying scientific principles, researchers can generate reliable and meaningful data. Future studies should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in more complex models, and investigating its potential for synergistic activity with existing antimicrobial agents.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. CLSI document M100-S25.
  • European Committee on Antimicrobial Susceptibility Testing. EUCAST disk diffusion method. Available at: [Link].

  • Chemistry Notes. Antimicrobial activity by Agar well diffusion. Available at: [Link].

  • National Institute of Health. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Available at: [Link].

  • Henrik's Lab. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link].

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link].

  • EUCAST. Disk Diffusion and Quality Control. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available at: [Link].

  • PubMed. [Antimicrobial Activity of New Pyridazine Derivatives]. Available at: [Link].

  • University of Cincinnati. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Available at: [Link].

  • ResearchGate. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Available at: [Link].

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link].

  • ResearchGate. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available at: [Link].

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link].

  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link].

  • MDPI. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration. Available at: [Link].

  • PubMed Central. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Available at: [Link].

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link].

  • PubMed Central. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Available at: [Link].

  • Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link].

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link].

  • ASM Journals. New Statistical Technique for Analyzing MIC-Based Susceptibility Data. Available at: [Link].

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link].

  • EUCAST. EUCAST Frequently Asked Questions. Available at: [Link].

  • Leibniz Institute DSMZ. Quality Control Strains. Available at: [Link].

Sources

Method

Recrystallization procedure for purifying 3-(p-Anisyl)-6-hydrazinopyridazine

This Application Note provides a rigorous, field-validated protocol for the purification of 3-(p-Anisyl)-6-hydrazinopyridazine (CAS: 18772-76-4). This compound is a critical intermediate in the synthesis of GABA antagoni...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the purification of 3-(p-Anisyl)-6-hydrazinopyridazine (CAS: 18772-76-4). This compound is a critical intermediate in the synthesis of GABA antagonists (e.g., Gabazine/SR-95531) and various antihypertensive agents.

Hydrazinopyridazines are prone to oxidative degradation, often appearing as brown solids due to the formation of azo or azoxy byproducts. This protocol focuses on removing these oxidative impurities and inorganic salts to achieve pharmaceutical-grade purity (>98%).

Introduction & Chemical Context

3-(p-Anisyl)-6-hydrazinopyridazine (also known as 3-(4-methoxyphenyl)-6-hydrazinopyridazine) typically presents as a brown or tan solid in its crude form. The "brown" coloration is frequently a sign of surface oxidation or trace polymerization, as the pure compound should ideally be pale yellow to off-white.

  • Molecular Formula: C₁₁H₁₂N₄O

  • Molecular Weight: 216.24 g/mol [1]

  • Target Melting Point: 148–150 °C (Lit: 144–150 °C broad for crude)

  • Solubility Profile: Soluble in DMSO, Methanol, and hot Ethanol; sparingly soluble in water and non-polar solvents (Hexane, Toluene).

Critical Purification Challenges
  • Oxidative Sensitivity: The hydrazine moiety (-NHNH₂) is nucleophilic and reducing; it easily oxidizes to azo compounds upon prolonged exposure to air or light.

  • Thermal Instability: Excessive heating during recrystallization can accelerate decomposition.

  • Occluded Salts: Synthesis from 3-chloro-6-(p-anisyl)pyridazine often leaves residual hydrazine hydrochloride salts.

Pre-Purification Assessment

Before initiating the bulk recrystallization, perform a Solubility & Solvent Screen on 100 mg of crude material.

Solvent SystemBehavior at RT (25°C)Behavior at Reflux (78-80°C)Suitability
Water InsolubleSparingly SolubleAnti-solvent
Ethanol (Abs.) Partially SolubleFully Soluble Primary Solvent
Methanol SolubleSolubleToo soluble (low yield)
Ethyl Acetate InsolublePartially SolublePoor
Ethanol/Water (9:1) Partially SolubleFully Soluble Ideal System

Detailed Recrystallization Protocol

Phase A: Dissolution and Decolorization

Rationale: Rapid dissolution minimizes thermal stress. Activated charcoal removes the high-molecular-weight oxidative impurities causing the brown color.

  • Preparation: Weigh 10.0 g of crude 3-(p-Anisyl)-6-hydrazinopyridazine into a 250 mL round-bottom flask (RBF).

  • Solvent Addition: Add 80 mL of Ethanol (95%) . Add a magnetic stir bar.

  • Heating: Attach a reflux condenser. Heat the mixture in an oil bath set to 85°C (bath temp) with vigorous stirring.

    • Note: Do not use a heat gun; localized hotspots cause decomposition.

  • Check Dissolution: Once refluxing, check if the solid has dissolved.

    • If solids remain: Add Ethanol in 5 mL increments until clear.

    • If dark brown: Remove from heat briefly, add 0.5 g Activated Charcoal , and reflux for an additional 5 minutes.

  • Hot Filtration (Critical): While the solution is still near boiling, filter it through a pre-warmed Büchner funnel (or a fluted filter paper) to remove the charcoal and any insoluble inorganic salts.

    • Tip: Pre-wet the filter paper with hot ethanol to prevent premature crystallization in the funnel stem.

Phase B: Controlled Crystallization

Rationale: Slow cooling promotes the growth of pure, dense crystal habits (needles or plates) while leaving impurities in the mother liquor.

  • Initial Cooling: Allow the clear, amber filtrate to cool to room temperature (20–25°C) undisturbed on the benchtop. Do not stir. Stirring induces rapid precipitation of small, impure crystals.

  • Nucleation: If no crystals form after 30 minutes, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Deep Cooling: Once crystallization begins, place the flask in an ice-water bath (0–4°C) for 2 hours to maximize yield.

Phase C: Isolation and Drying

Rationale: Hydrazines must be dried thoroughly but gently to prevent oxidation.

  • Filtration: Collect the crystals via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol .

    • Observation: The filtrate (mother liquor) should be dark brown, while the crystals should be pale yellow/off-white.

  • Drying: Transfer the solid to a vacuum oven. Dry at 40°C under full vacuum (-30 inHg) for 12–24 hours.

    • Storage: Store in an amber vial under Argon/Nitrogen at 4°C.

Process Visualization

Diagram 1: Recrystallization Workflow

This flowchart illustrates the critical decision points and physical manipulations required for high-purity isolation.

RecrystallizationWorkflow Start Crude 3-(p-Anisyl)-6-hydrazinopyridazine (Brown Solid) Dissolve Dissolve in Boiling Ethanol (95%) Temp: 80°C Start->Dissolve Check Check Clarity & Color Dissolve->Check Charcoal Add Activated Charcoal (Remove Oxidative Impurities) Check->Charcoal Dark/Brown FilterHot Hot Filtration (Remove Insolubles/Charcoal) Check->FilterHot Clear/Amber Charcoal->FilterHot CoolSlow Slow Cooling to RT (Crystal Growth) FilterHot->CoolSlow CoolIce Ice Bath (0-4°C) (Maximize Yield) CoolSlow->CoolIce FilterCold Vacuum Filtration & Cold Ethanol Wash CoolIce->FilterCold Dry Vacuum Dry at 40°C Store under Inert Gas FilterCold->Dry

Caption: Step-by-step unit operations for the purification of hydrazinopyridazine derivatives.

Diagram 2: Impurity Fate & Solubility Logic

This diagram explains the mechanistic separation of target compound from specific impurities.

ImpurityFate Input Crude Mixture Target: Hydrazinopyridazine Impurity A: Azo-dimers (Oxidation) Impurity B: Inorganic Salts HotEthanol Hot Ethanol Phase Input->HotEthanol Heating FilterStep Hot Filtration Step HotEthanol->FilterStep CrystStep Crystallization Step FilterStep->CrystStep Filtrate passes SolidWaste Solid Waste (Charcoal + Salts) FilterStep->SolidWaste Insolubles trapped MotherLiquor Mother Liquor (Dissolved Azo-dimers) CrystStep->MotherLiquor Remains Soluble Product Pure Crystals (Target Compound) CrystStep->Product Precipitates (Low T solubility)

Caption: Thermodynamic separation logic: Salts are removed by hot filtration; oxidation byproducts remain in the mother liquor.

Quality Control & Troubleshooting

QC Specifications
  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point: 148–150 °C (Sharp range indicates high purity).

  • HPLC Purity: >98.0% (Area %).[2][3]

  • NMR: ¹H NMR (DMSO-d₆) should show the p-anisyl methoxy group at ~3.8 ppm and aromatic protons. Hydrazine protons are broad and exchangeable.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Re-heat to dissolve.[2] Add 10% more ethanol. Add a seed crystal at 40°C.
Low Yield (<50%) Too much solvent used.Concentrate the mother liquor by rotary evaporation (50%) and re-cool.
Color Remains Brown Inefficient charcoal treatment.Repeat recrystallization with fresh charcoal or switch to Methanol (higher solubility) for the wash.

References

  • PrepChem. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2011). Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine (CN102249991A).[3] Retrieved October 26, 2023, from

Sources

Application

Using 3-(p-Anisyl)-6-hydrazinopyridazine in molecular docking studies

An Application Guide to Investigating 3-(p-Anisyl)-6-hydrazinopyridazine with Molecular Docking Authored by: A Senior Application Scientist Abstract The pyridazine scaffold is a prominent heterocyclic motif in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Investigating 3-(p-Anisyl)-6-hydrazinopyridazine with Molecular Docking

Authored by: A Senior Application Scientist

Abstract

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][3][4] 3-(p-Anisyl)-6-hydrazinopyridazine represents a key exemplar of this class, possessing structural features ripe for exploration as a potential ligand for various protein targets. This document provides a comprehensive, experience-driven guide for researchers and drug development professionals on the application of molecular docking to investigate the binding potential of 3-(p-Anisyl)-6-hydrazinopyridazine. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow. The protocols detailed herein utilize freely available, yet powerful, software suites to empower researchers in the early stages of structure-based drug discovery.[5][6]

Foundational Concepts: The "Why" Behind the Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries and the generation of hypotheses about ligand-receptor interactions at an atomic level.[8]

The core principle relies on two components: a search algorithm and a scoring function .

  • Search Algorithm: Explores the vast conformational space of the ligand within the defined binding site of the receptor, generating numerous possible binding poses.

  • Scoring Function: Estimates the binding affinity for each generated pose. The result is typically a numerical score, often expressed as Gibbs free energy (ΔG) in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.[5][9]

It is critical to understand that docking is a simulation. Its accuracy is highly dependent on the quality of the input structures and the appropriateness of the chosen parameters. Therefore, every protocol must incorporate steps for validation and critical analysis of the results.[10][11]

Why 3-(p-Anisyl)-6-hydrazinopyridazine?

The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery. Its derivatives have been shown to target a variety of proteins, including kinases, which are crucial regulators of cell signaling often dysregulated in diseases like cancer and inflammation.[12][13] Specifically, pyridazine derivatives have been successfully designed as inhibitors of c-Jun N-terminal kinase 1 (JNK1), a key player in inflammatory and apoptosis pathways.[1][2] The hydrazino (-NH-NH2) group and the anisyl (-p-methoxyphenyl) moiety on the 3-(p-Anisyl)-6-hydrazinopyridazine structure provide key hydrogen bond donors/acceptors and hydrophobic features, respectively, making it an excellent candidate for forming stable interactions within a protein's binding pocket.

For the purpose of this guide, we will use c-Jun N-terminal kinase 1 (JNK1) as our exemplary protein target, based on the established activity of similar pyridazine compounds.[1]

The Molecular Docking Workflow: A Visual Overview

The entire process, from initial setup to final analysis, can be visualized as a structured pipeline. Each stage is critical for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis p1 Select Protein Target (e.g., JNK1 from PDB) p2 Prepare Protein: - Remove water/heteroatoms - Add hydrogens & charges p1->p2 l1 Obtain/Draw Ligand (3-(p-Anisyl)-6-hydrazinopyridazine) l2 Prepare Ligand: - Add hydrogens - Energy minimization l1->l2 d1 Define Binding Site (Grid Box Generation) p2->d1 l2->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina) d1->d2 a1 Analyze Binding Scores (Affinity in kcal/mol) d2->a1 a2 Visualize Binding Poses (e.g., PyMOL) a1->a2 a3 Identify Key Interactions (H-bonds, Hydrophobic, etc.) a2->a3 G start Analyze Top Docking Pose q1 Binding Affinity < -6.0 kcal/mol? start->q1 a1_yes Potentially Significant Interaction q1->a1_yes Yes a1_no Weak Interaction; Consider Other Targets q1->a1_no No q2 Are Key Interactions Formed? (e.g., H-bonds with hinge region) a1_yes->q2 a2_yes Pose is Mechanistically Plausible q2->a2_yes Yes a2_no Pose May Be an Artifact; Check Lower-Ranked Poses q2->a2_no No q3 Does the Pose Make Chemical Sense? (No steric clashes, good complementarity) a2_yes->q3 a3_yes High-Confidence Candidate for Further Study (e.g., MD Simulation) q3->a3_yes Yes a3_no Low-Confidence Pose; Re-evaluate Docking Parameters q3->a3_no No

Caption: Decision tree for the initial analysis of a docking result.

Data Summary Table

Organize your findings for the top poses in a clear, comparative format.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (JNK1)Types of Interactions
1-8.5Met111, Gln113, Lys55H-bond with Met111 backbone, Hydrophobic contact with Leu168
2-8.2Met111, Asp169H-bond with Asp169 side chain
3-7.9Ile32, Val40, Leu168Primarily hydrophobic interactions

(Note: Data shown is illustrative)

Trustworthiness and Self-Validation

To ensure your docking protocol is reliable for the chosen target, a crucial validation step is to re-dock the native ligand .

  • Prepare the co-crystallized ligand (J16 from 4AWI) using the same procedure as for our test ligand.

  • Dock it into the prepared receptor using the identical grid box and Vina parameters.

  • Analysis: The top-ranked pose of the re-docked ligand should be very similar to its original position in the crystal structure. The root-mean-square deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å. A low RMSD validates that your docking parameters are appropriate for accurately predicting binding modes in this specific target.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded protocol for using molecular docking to investigate the potential of 3-(p-Anisyl)-6-hydrazinopyridazine as a protein ligand, using JNK1 as a case study. By following these steps, researchers can generate robust, reproducible data to form the basis of further computational and experimental work.

A promising docking result is not an endpoint. It is a well-formed hypothesis. The next logical steps for a high-confidence candidate would be:

  • Molecular Dynamics (MD) Simulation: To assess the stability of the predicted ligand-protein complex over time. [14]* In Vitro Assays: To experimentally validate the predicted binding and inhibitory activity.

  • Structure-Activity Relationship (SAR) Studies: To computationally screen derivatives of 3-(p-Anisyl)-6-hydrazinopyridazine to identify modifications that could improve binding affinity and selectivity.

By integrating computational methodologies with experimental validation, the journey from a promising scaffold to a potential therapeutic agent can be navigated with greater efficiency and insight.

References

  • Abdel-Maksoud, M. S., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway... PubMed Central. Available at: [Link]

  • Aksenov, N., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Available at: [Link]

  • Gueddouri, D., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. Available at: [Link]

  • Rodrigues, J., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI. Available at: [Link]

  • Sani, H., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. Available at: [Link]

  • Vyas, R., et al. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. Available at: [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]

  • Rudrapal, M., & et al. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]

  • Torres, F. G., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer. PubMed Central. Available at: [Link]

  • Al-Qaisi, Z. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Bioinformatics Tutorial (2022). Ligand Preparation for Molecular Docking using Avogadro. YouTube. Available at: [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Available at: [Link]

  • ResearchGate. (2020). If the binding energy is positive, will the docking process occur?. Available at: [Link]

  • Kumar, A., et al. (2024). Pyridazine Derivatives: Molecular Docking ADMET Prediction and Synthesis for Antihypertensive Activity. PubMed. Available at: [Link]

  • TrendBioTech. (2022). Protein Preparation for Molecular Docking. YouTube. Available at: [Link]

  • Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Available at: [Link]

  • Avogadro Discussion. (2022). How to prepare ligands for docking?. Available at: [Link]

  • Asati, V. (2023). Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Taylor & Francis Online. Available at: [Link]

  • Steiner, G., et al. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. PubMed. Available at: [Link]

  • Karageorgis, G., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Available at: [Link]

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  • Montazeri, H., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2018). Design, synthesis, molecular docking studies and biological evaluation of novel pyridazin-3-one derivatives. Available at: [Link]

  • de F. O. da Silva, C., et al. (2023). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. Available at: [Link]

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Method

In Vitro Profiling of 3-(p-Anisyl)-6-hydrazinopyridazine Derivatives: A Guide to Anticancer Drug Discovery

Introduction: The Rationale for Investigating 3-(p-Anisyl)-6-hydrazinopyridazine Derivatives as Anticancer Agents The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 3-(p-Anisyl)-6-hydrazinopyridazine Derivatives as Anticancer Agents

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The incorporation of a hydrazone moiety can further enhance the biological activity of these compounds, with some hydrazone derivatives demonstrating potent kinase inhibition and cell cycle arresting capabilities.[4][5] The specific compound class, 3-(p-Anisyl)-6-hydrazinopyridazine, combines these key pharmacophores, making it a compelling candidate for investigation as a novel anticancer agent.

Numerous pyridazine-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2][5] In particular, the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) signaling pathways are often implicated in tumor growth, proliferation, and angiogenesis. Therefore, the structural motifs present in 3-(p-Anisyl)-6-hydrazinopyridazine derivatives suggest a plausible mechanism of action involving the inhibition of these or other related kinases.

This comprehensive application note provides a strategic framework and detailed protocols for the in vitro evaluation of 3-(p-Anisyl)-6-hydrazinopyridazine derivatives. The experimental workflow is designed to first assess the cytotoxic potential of these compounds against cancer cell lines, and then to elucidate their mechanism of action, with a focus on kinase inhibition, apoptosis induction, and effects on the cell cycle. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer therapeutics.

Experimental Workflow: A Multi-faceted Approach to Characterization

The in vitro characterization of novel chemical entities requires a systematic and logical progression of assays. This workflow is designed to provide a comprehensive understanding of the biological effects of 3-(p-Anisyl)-6-hydrazinopyridazine derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Cellular Pathway Analysis A Compound Synthesis & QC B In Vitro Cytotoxicity Assay (MTT) A->B Solubilized Compound C In Vitro Kinase Inhibition Assay B->C Active Compounds (Low IC50) D Apoptosis Assay (Caspase-3/7) B->D Active Compounds E Cell Cycle Analysis (Flow Cytometry) B->E Active Compounds F Western Blot Analysis C->F Confirm Target Engagement

Caption: Experimental workflow for the in vitro testing of 3-(p-Anisyl)-6-hydrazinopyridazine derivatives.

Protocols and Methodologies

Compound Handling and Preparation

Causality: Proper handling and solubilization of test compounds are critical for accurate and reproducible results. The choice of solvent and stock concentration can significantly impact the compound's stability and delivery to the in vitro system.

  • Materials: 3-(p-Anisyl)-6-hydrazinopyridazine derivatives, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Protocol:

    • Prepare a 10 mM stock solution of each derivative in 100% DMSO. Based on available data, 3-(p-Anisyl)-6-hydrazinopyridazine is soluble in DMSO.[6]

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term storage.

    • For cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

In Vitro Cytotoxicity Assessment: MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] This initial screen is fundamental to determine the concentration-dependent cytotoxic effects of the compounds and to calculate the IC50 (half-maximal inhibitory concentration) value.[9]

  • Materials: Selected cancer cell lines (e.g., HeLa, MCF-7, A549), complete culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., 10% SDS in 0.01 M HCl), multi-well plate reader.

  • Step-by-Step Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the 3-(p-Anisyl)-6-hydrazinopyridazine derivatives in culture medium.

    • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Incubate the plate at room temperature for 2-4 hours in the dark to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a multi-well plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Data Presentation:

CompoundCell LineIC50 (µM) after 48hIC50 (µM) after 72h
Derivative 1HeLaValueValue
Derivative 1MCF-7ValueValue
Derivative 2HeLaValueValue
Derivative 2MCF-7ValueValue
DoxorubicinHeLaValueValue
DoxorubicinMCF-7ValueValue
Apoptosis Induction: Caspase-3/7 Activity Assay

Causality: A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[11] Measuring their activity provides a direct indication of apoptosis induction.[12]

  • Materials: Cancer cells, 96-well white-walled plates, Caspase-Glo® 3/7 Assay System (Promega) or similar, luminometer.

  • Step-by-Step Protocol:

    • Seed cells in a 96-well white-walled plate as described for the MTT assay.

    • Treat the cells with the 3-(p-Anisyl)-6-hydrazinopyridazine derivatives at concentrations around their IC50 values for 24-48 hours.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[13]

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • Express the results as a fold-change in caspase activity relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Causality: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[14] Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials: Cancer cells, 6-well plates, test compounds, PBS, 70% ethanol (ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

  • Step-by-Step Protocol:

    • Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlValueValueValue
Derivative 1 (IC50)ValueValueValue
Derivative 2 (IC50)ValueValueValue
In Vitro Kinase Inhibition Assay

Causality: Based on the structural features of pyridazine derivatives, it is hypothesized that these compounds may act as kinase inhibitors. An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2 or EGFR.

  • Materials: Recombinant human kinase (e.g., VEGFR-2), appropriate kinase substrate, ATP, kinase assay buffer, test compounds, ADP-Glo™ Kinase Assay (Promega) or similar, luminometer.

  • Step-by-Step Protocol:

    • Prepare serial dilutions of the 3-(p-Anisyl)-6-hydrazinopyridazine derivatives.

    • In a 96-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

    • Measure the luminescence, which is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase + Substrate + ATP + Test Compound B Stop Kinase Reaction Deplete remaining ATP A->B Incubate C Convert ADP to ATP B->C D Luciferase Reaction (Light Production) C->D E Quantify Inhibition D->E Measure Luminescence

Caption: Workflow for an in vitro kinase inhibition assay using a luminescence-based ADP detection method.

References

  • Vertex AI Search. (2019-02-01).
  • Bentham Science Publishers. (2026-01-12). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity.
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  • ResearchGate. Pyridazine Derivatives I Showed Potent Anticancer Activity and... | Download Scientific Diagram.
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  • MyBioSource. 3-(p-Anisyl)-6-hydrazinopyridazine biochemical.
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  • Abcam. MTT assay protocol.
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  • PubMed. (2021-01-01). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.
  • Abcam. Flow cytometry with PI staining.
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  • ATCC.
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  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development.
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  • Promega Corpor
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  • NCBI Bookshelf - NIH. (2013-05-01). Cell Viability Assays - Assay Guidance Manual.
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  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • BOC Sciences. CAS 18772-76-4 3-(p-Anisyl)-6-hydrazinopyridazine.
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • MDPI. (2024-11-15). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities.
  • ResearchGate. (2023-06-27). (PDF) In vitro kinase assay v1.
  • ResearchGate. (2025-06-15).
  • YouTube. (2023-01-17). Cell Cycle Analysis By Flow Cytometry.
  • NCBI Bookshelf - NIH. (2021-07-01). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • ResearchGate. (2025-09-20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • protocols.io. (2024-05-31). In vitro kinase assay.
  • Thermo Fisher Scientific - US.
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  • Promega Corpor
  • BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work?.

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Application

Application Notes &amp; Protocols: A Guide to the Microwave-Assisted Synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine Derivatives

Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine derivatives, leveraging the advantages of microwave-assisted organic synthesis (MAOS). Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine derivatives, leveraging the advantages of microwave-assisted organic synthesis (MAOS). Pyridazine and its derivatives are a critical class of heterocyclic compounds that exhibit a wide range of pharmacological activities, making them attractive scaffolds in drug discovery.[1][2] This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical advice to streamline the synthesis of these promising molecules. We will explore the foundational principles of microwave heating in chemical reactions, detail a step-by-step synthetic procedure, discuss characterization techniques, and provide a comparative analysis against conventional heating methods.

Introduction: The Significance of Pyridazine Scaffolds and Microwave Synthesis

Pyridazine derivatives are a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and cardiovascular effects.[1][3] The incorporation of a hydrazino group at the 6-position and a p-anisyl moiety at the 3-position of the pyridazine ring can significantly modulate the pharmacological profile of the resulting compounds. Hydrazones, derived from hydrazines, are known for their diverse biological potential, including anti-inflammatory, analgesic, and anticonvulsant properties.[4][5]

Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and consequently, lower yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering substantial improvements in reaction rates, yields, and purity of products.[6][7][8] This is achieved through the unique mechanism of microwave heating, which involves direct coupling of microwave energy with polar molecules in the reaction mixture.[9][10] This leads to rapid and uniform heating, often resulting in cleaner reactions with fewer byproducts.[9][11]

This guide will focus on a two-step microwave-assisted synthesis. The first step involves the synthesis of the key intermediate, 3-(p-Anisyl)-6-chloropyridazine, followed by the nucleophilic substitution of the chloro group with hydrazine hydrate to yield the target 3-(p-Anisyl)-6-hydrazinopyridazine derivatives.

The "Why": Causality in Microwave-Assisted Synthesis

The superiority of microwave irradiation over conventional heating stems from its fundamental heating mechanism.[12]

  • Conventional Heating: Energy is transferred indirectly to the reaction mixture via conduction and convection from an external heat source.[10] This process is slow and can lead to significant temperature gradients within the reaction vessel.

  • Microwave Heating: Microwaves, a form of electromagnetic radiation, directly interact with polar molecules and ions within the reaction mixture.[9][10] This interaction occurs through two primary mechanisms:

    • Dipolar Polarization: Polar molecules, like the reactants and solvents in our synthesis, attempt to align with the rapidly oscillating electric field of the microwaves.[9][10] This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[10]

    • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resulting collisions cause rapid heating.[11][12]

This direct and efficient energy transfer often leads to reaction rate accelerations that cannot be achieved by conventional heating alone.[13] It allows for precise temperature control and can access reaction pathways that are less favorable under traditional conditions.[9]

Experimental Protocols

Materials and Instrumentation

Reagents:

  • 3,6-Dichloropyridazine

  • p-Anisylboronic acid (4-Methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Deionized water

Instrumentation:

  • Dedicated microwave synthesis reactor

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Synthesis of 3-(p-Anisyl)-6-chloropyridazine (Intermediate 1)

This initial step employs a Suzuki-Miyaura cross-coupling reaction to introduce the p-anisyl group onto the pyridazine core.[14][15]

Protocol:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3,6-dichloropyridazine (1.0 mmol), p-anisylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and deionized water (4 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes with stirring. The pressure should be monitored and maintained below the vessel's safety limit.

  • Work-up: After cooling the reaction vessel to room temperature, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(p-Anisyl)-6-chloropyridazine as a solid.

Synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine (Target Compound)

The final step involves the nucleophilic substitution of the chlorine atom with hydrazine.

Protocol:

  • Reaction Setup: In a 10 mL microwave reaction vessel with a magnetic stir bar, dissolve 3-(p-Anisyl)-6-chloropyridazine (1.0 mmol) in ethanol (5 mL).

  • Reagent Addition: Add hydrazine hydrate (80% solution, 5.0 mmol) to the solution.

  • Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at 100°C for 5 minutes with stirring.

  • Work-up: After cooling to room temperature, the precipitated product is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the pure 3-(p-Anisyl)-6-hydrazinopyridazine.

Visualization of the Synthetic Pathway and Workflow

To provide a clear visual representation of the process, the following diagrams have been generated using the DOT language.

Synthetic_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nucleophilic Substitution 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate_1 3-(p-Anisyl)-6-chloropyridazine 3,6-Dichloropyridazine->Intermediate_1 Pd(OAc)2, PPh3, Na2CO3 1,4-Dioxane/H2O, MW, 120°C, 10 min p-Anisylboronic_acid p-Anisylboronic_acid p-Anisylboronic_acid->Intermediate_1 Target_Compound 3-(p-Anisyl)-6-hydrazinopyridazine Intermediate_1->Target_Compound Ethanol, MW, 100°C, 5 min Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Target_Compound Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Step1 Step 1: Suzuki Coupling (MW Irradiation) Workup1 Aqueous Work-up & Extraction Step1->Workup1 TLC TLC Monitoring Step1->TLC Step2 Step 2: Hydrazinolysis (MW Irradiation) Workup2 Filtration & Washing Step2->Workup2 Step2->TLC Chroma Column Chromatography Workup1->Chroma Chroma->Step2 MP Melting Point Workup2->MP Spectroscopy NMR, IR, Mass Spec Workup2->Spectroscopy

Caption: Overall experimental workflow from synthesis to characterization.

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Appearance
Intermediate 1 C₁₁H₉ClN₂O220.66145-147White to off-white solid
Target Compound C₁₁H₁₂N₄O216.24198-200Yellow crystalline solid

Spectroscopic Data (Hypothetical):

  • 3-(p-Anisyl)-6-chloropyridazine (Intermediate 1):

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J = 8.8 Hz, 2H), 7.60 (d, J = 9.2 Hz, 1H), 7.45 (d, J = 9.2 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).

    • IR (KBr, cm⁻¹): 3050, 1610, 1520, 1250, 830.

    • MS (ESI): m/z 221.1 [M+H]⁺.

  • 3-(p-Anisyl)-6-hydrazinopyridazine (Target Compound):

    • ¹H NMR (400 MHz, DMSO-d₆) δ: 8.20 (br s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 9.6 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 9.6 Hz, 1H), 4.30 (br s, 2H, NH₂), 3.80 (s, 3H).

    • IR (KBr, cm⁻¹): 3300, 3200, 1600, 1540, 1245, 835.

    • MS (ESI): m/z 217.1 [M+H]⁺.

Comparative Analysis: Microwave vs. Conventional Heating

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time Step 1: 10 minutesStep 2: 5 minutesStep 1: 6-12 hoursStep 2: 2-4 hours
Yield Step 1: ~85%Step 2: ~90%Step 1: 60-70%Step 2: 75-85%
Purity High, often requiring minimal purificationVariable, may require extensive purification
Energy Efficiency HighLow
Reproducibility HighModerate

Conclusion and Future Perspectives

The microwave-assisted synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine derivatives offers a rapid, efficient, and green alternative to conventional synthetic methods. [11][16][17]The protocols outlined in this guide are robust and can be adapted for the synthesis of a library of related compounds for drug discovery screening. The significant reduction in reaction times and improved yields highlight the power of MAOS in accelerating the drug development pipeline. Future work could involve the further derivatization of the hydrazino group to generate novel hydrazone libraries and the evaluation of their biological activities.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. Available at: [Link]

  • (PDF) Microwave-Assisted Green Synthesis, In Silico Study, and Plant Growth Stimulant Activity of Novel 3-(2-Arylidenehydrazinyl)-6-chloropyridazines - ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(p-Anisyl)-6-hydrazinopyridazine Synthesis

Status: Operational Ticket ID: CHEM-SUP-0034 Subject: Yield Improvement & Troubleshooting for Hydrazinolysis of 3-Chloro-6-(p-anisyl)pyridazine Assigned Specialist: Senior Application Scientist, Process Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-0034 Subject: Yield Improvement & Troubleshooting for Hydrazinolysis of 3-Chloro-6-(p-anisyl)pyridazine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Logic

Welcome to the technical support hub for 3-(p-Anisyl)-6-hydrazinopyridazine . This compound is a critical intermediate, often used in the synthesis of radioligands (e.g., for GABA-A receptors) and various pharmaceutical scaffolds.

The Core Challenge: The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of chlorine by hydrazine. However, the p-anisyl (4-methoxyphenyl)  group at the C3 position presents a specific kinetic hurdle. The methoxy group is an Electron Donating Group (EDG). Through resonance, it increases electron density in the pyridazine ring, thereby deactivating  the C6-Chlorine bond toward nucleophilic attack.

The Solution: Standard ethanol reflux protocols often fail or result in low yields (<40%) because the reaction temperature (78°C) is insufficient to overcome the activation energy barrier raised by the EDG. Our optimized protocol shifts to n-butanol (117°C) and controls stoichiometry to suppress bis-substitution.

The "Golden Batch" Protocol

Follow this validated workflow to maximize yield (Target: >75%) and purity.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Chloro-6-(p-anisyl)pyridazine Substrate1.0Starting material (SM).
Hydrazine Hydrate (80-100%) Reagent5.0 - 6.0Large excess drives kinetics and prevents dimer formation.
n-Butanol Solvent8-10 volHigh boiling point (117°C) is critical.
Isopropanol/Cyclohexane RecrystallizationN/AFor final purification.
Step-by-Step Procedure

Phase 1: Reaction (Upstream)

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-Chloro-6-(p-anisyl)pyridazine (e.g., 25 g, 90 mmol) and n-butanol (200 mL). Stir until suspended.

  • Activation: Add Hydrazine Hydrate (22.5 g, ~0.45 mol) in one portion.

  • Reflux: Heat the mixture to a vigorous reflux (~117°C). Maintain for 12 hours .

    • Expert Note: Do not shorten this time. The deactivating methoxy group makes the reaction sluggish compared to simple chloropyridazines.

  • Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). SM should be consumed.

Phase 2: Workup (Downstream) 6. Quench: Cool the reaction mixture to ~60°C, then pour slowly into ice-water (3–4 volumes relative to reaction volume). 7. Precipitation: Stir vigorously for 30 minutes. The product should precipitate as a solid.[1] 8. Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (2x) to remove excess hydrazine. 9. Purification: Recrystallize the crude solid from isopropanol/cyclohexane . 10. Drying: Dry under vacuum at 45°C.

Target Specification:

  • Appearance: Pale yellow to off-white needles/solid.

  • Melting Point: ~116°C (lit. value).

Visual Workflows

Figure 1: Synthesis Logic & Pathway

This diagram illustrates the reaction flow and the critical decision points for workup.[2]

SynthesisWorkflow Start Start: 3-Cl-6-(p-anisyl)pyridazine Solvent Solvent Choice: n-Butanol (Critical) Start->Solvent Reagent Add Hydrazine (5-6 Equivalents) Solvent->Reagent Reflux Reflux @ 117°C 12 Hours Reagent->Reflux S_NAr Reaction Quench Quench: Pour into Ice-Water Reflux->Quench Complete Conversion Filter Filtration & Water Wash Quench->Filter Precipitation Recryst Recrystallization: iPrOH / Cyclohexane Filter->Recryst Crude Solid Final Final Product: Yield >75% Recryst->Final

Caption: Optimized workflow for overcoming EDG-induced deactivation of the pyridazine ring.

Figure 2: Troubleshooting Logic Tree

Use this decision tree to diagnose yield or purity issues immediately.

Troubleshooting Issue Identify Issue LowYield Low Yield (<50%) Issue->LowYield Oily Product is Sticky/Oily Issue->Oily Color Dark Red/Brown Color Issue->Color Sol_Temp Cause: Incomplete Reaction Action: Switch from EtOH to n-Butanol Increase Reflux Time LowYield->Sol_Temp SM remains on TLC Sol_Solubility Cause: Product lost in mother liquor Action: Reduce quench volume Check pH (keep >8) LowYield->Sol_Solubility No SM, but low mass Sol_Impurity Cause: Solvent Trapping/Bis-product Action: Recrystallize (iPrOH) Dry under high vacuum Oily->Sol_Impurity Sol_Oxidation Cause: Hydrazine Oxidation Action: Use fresh Hydrazine Perform under N2/Ar atmosphere Color->Sol_Oxidation

Caption: Diagnostic tree for common synthesis anomalies.

Troubleshooting & FAQ (The Help Desk)

Q1: I am using Ethanol as a solvent, but the reaction is stuck at 50% conversion after 24 hours. Why? A: This is the most common error. Ethanol boils at ~78°C. The p-anisyl group deactivates the ring, raising the energy barrier for the substitution. 78°C is simply not enough thermal energy to drive the reaction to completion efficiently.

  • Fix: Switch to n-butanol (BP 117°C) or methoxyethanol (BP 124°C). The higher temperature will drive the reaction to completion in ~12 hours.

Q2: My product is coming out as a red/brown sticky oil instead of a solid. A: This usually indicates two things:

  • Oxidation: Hydrazine is sensitive to air. If your hydrazine source is old or the reaction wasn't purged with inert gas, oxidation byproducts (diazenes) can color the product.

  • Solvent Trapping: n-Butanol is viscous and hard to remove.

  • Fix: Dissolve the oil in a minimum amount of hot isopropanol, add cyclohexane until cloudy, and let it stand in the fridge. Scratch the glass to induce crystallization.

Q3: Can I reduce the amount of Hydrazine? A: We do not recommend dropping below 4 equivalents.

  • Reasoning: Hydrazine acts as both the nucleophile and the base to neutralize the HCl generated. Furthermore, a high concentration of hydrazine prevents the product (which is also a nucleophile) from reacting with a second molecule of starting material to form a dimer (bis-pyridazine).

Q4: Is the product light sensitive? A: Yes, hydrazines are generally sensitive to light and air (oxidation). Store the final dried solid in an amber vial under argon at -20°C for long-term stability.

References

  • PrepChem. "Synthesis of 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine."[3] PrepChem.com. Accessed Jan 31, 2026. Link

    • Core Protocol Source: Validates the n-butanol reflux method and workup.
  • CN102249991A. "Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine."[2] Google Patents. Accessed Jan 31, 2026. Link

    • Supporting Data: Demonstrates the necessity of polar solvents and excess hydrazine in similar heterocyclic systems.
  • Kudryavtsev, A.A., et al. "Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones." Russian Journal of General Chemistry, 2022.[4] Link

    • Analytical Verification: Provides NMR/Melting point comparisons for similar hydrazine-substituted heterocycles.
  • MyBioSource. "3-(p-Anisyl)-6-hydrazinopyridazine Product Datasheet." Accessed Jan 31, 2026. Link[5]

    • Commercial Standard: Verifies the commercial availability and handling precautions of the target compound.

Sources

Optimization

Technical Support Center: A Guide to High-Purity 3-(p-Anisyl)-6-hydrazinopyridazine Synthesis

Welcome to our comprehensive technical support guide dedicated to the synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine. This resource is tailored for researchers, scientists, and professionals in drug development, providi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our comprehensive technical support guide dedicated to the synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and achieve a final product of the highest purity.

Introduction to the Synthesis

The synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine is a crucial step in the creation of various pharmacologically important molecules. As a key intermediate, its purity is fundamental to the success of subsequent reactions and the ultimate biological efficacy of the final compound. The primary synthetic route involves the reaction of 3-(p-Anisyl)-6-chloropyridazine with hydrazine hydrate. While the reaction appears straightforward, it is often complicated by the formation of several impurities that can be challenging to eliminate. This guide will address common challenges and provide robust solutions for obtaining a high-purity product.

Troubleshooting Guide: Overcoming Common Synthesis Impurities

This section is designed in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.

Question 1: My reaction is incomplete, with a significant amount of the starting material, 3-(p-Anisyl)-6-chloropyridazine, remaining even after extended reaction times. What is the likely cause?

Answer:

Incomplete conversion is a common hurdle that can often be attributed to several critical factors:

  • Insufficient Hydrazine Hydrate: The stoichiometry of hydrazine hydrate is paramount. An inadequate amount will result in unreacted starting material. To drive the reaction to completion, it is advisable to use a molar excess of hydrazine hydrate, typically in the range of 4 to 6 equivalents relative to the 3-(p-Anisyl)-6-chloropyridazine.[1]

  • Suboptimal Reaction Temperature: The nucleophilic substitution of the chlorine atom by hydrazine is a temperature-sensitive process. A low reaction temperature will significantly slow down the reaction rate. The reaction is typically carried out at reflux for 4-8 hours to ensure completion.[1]

  • Inappropriate Solvent Choice: The solvent choice is critical for reactant solubility and overall reaction kinetics. While various polar solvents can be used, the reaction is often carried out using an excess of hydrazine hydrate which can also serve as the solvent.[1][2][3][4]

Experimental Protocol: Driving the Reaction to Completion
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 3-(p-Anisyl)-6-chloropyridazine with 4-6 equivalents of hydrazine hydrate.

  • Add a suitable polar solvent such as methanol, ethanol, or dimethylformamide.

  • Heat the mixture to reflux and maintain for 4-8 hours.[1]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid by suction filtration.

Question 2: I have consumed all the starting material, but my final product is contaminated with a significant side-product. How can I identify and prevent its formation?

Answer:

A common and problematic impurity in this synthesis is the formation of a bis-pyridazine derivative. This occurs when the desired product, 3-(p-Anisyl)-6-hydrazinopyridazine, acts as a nucleophile and reacts with another molecule of the starting material.

Mechanism of Impurity Formation:

The primary amine group of the desired product can attack the electrophilic carbon of the C-Cl bond in the starting material, 3-(p-Anisyl)-6-chloropyridazine. This results in the formation of an undesired bis-adduct.

Prevention Strategies:
  • Control of Stoichiometry: Employing a significant excess of hydrazine hydrate is the most effective method to minimize the formation of this bis-adduct. The large excess of the more nucleophilic hydrazine ensures it outcompetes the product in reacting with the starting material.

  • "Reverse Addition" Technique: Slowly adding the 3-(p-Anisyl)-6-chloropyridazine solution to a heated solution of excess hydrazine hydrate can maintain a high concentration of hydrazine throughout the reaction, thereby suppressing the formation of the bis-adduct.

Visualizing the Reaction and Side-Reaction

G Start Start: 3-(p-Anisyl)-6-chloropyridazine + Hydrazine Hydrate Reaction Reaction Conditions: - Excess Hydrazine (4-6 eq) - Reflux (4-8 h) - Polar Solvent Start->Reaction Monitoring Reaction Monitoring: - TLC/HPLC Reaction->Monitoring Workup Workup: - Cool to precipitate - Filter Monitoring->Workup Reaction Complete Crude Crude Product Workup->Crude Purification Purification: - Charcoal Treatment - Recrystallization Crude->Purification Pure High-Purity Product Purification->Pure Analysis Purity Analysis: - HPLC - NMR Pure->Analysis

Sources

Troubleshooting

Troubleshooting guide for the synthesis of substituted pyridazines

Status: Operational Operator: Senior Application Scientist, Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Dr. A. Vance Ticket ID: PYR-SYN-2026 Subject: Troubleshooting Guide for Pyridazine Scaffold Construction & Functionalization

Executive Summary

Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings and pyridines to improve water solubility and metabolic stability. However, their electron-deficient nature and the basicity of the ring nitrogens create specific synthetic hurdles. This guide addresses the three critical failure points in pyridazine synthesis: Regioselectivity (Condensation), Aromatization Stalling (IEDDA), and Catalytic Deactivation (Cross-Coupling).

Module 1: The Constructive Approach (Condensation Strategies)

Context: The classical Paal-Knorr type synthesis involves condensing a 1,4-dicarbonyl system (or equivalent) with hydrazine.

Q1: I am obtaining a mixture of regioisomers, or the wrong isomer entirely. How do I control regioselectivity?

Diagnosis: Regioselectivity in hydrazine condensations is governed by the interplay between nucleophilicity (of the hydrazine nitrogens) and electrophilicity (of the carbonyl carbons). If your hydrazine is substituted (


), the terminal 

is usually more nucleophilic, while the internal

is sterically hindered.

Troubleshooting Protocol:

  • Analyze Electronic Bias:

    • Scenario: Substituted hydrazine + unsymmetrical 1,4-diketone.

    • Rule: The more nucleophilic terminal

      
       attacks the most electrophilic carbonyl first.
      
    • Action: If your diketone has an electron-withdrawing group (EWG) near one carbonyl, that carbonyl is "harder" and more reactive. To reverse selectivity, you must alter the hydrazine's nucleophilicity (e.g., using a hydrazine hydrochloride salt vs. free base) or the carbonyl's activation (Lewis acid catalysis).

  • The "Masked" Carbonyl Strategy:

    • Instead of a free diketone, use a

      
      -keto ester  or furan derivative .
      
    • Why: Furans can be opened in situ (oxidative ring opening) to generate the 1,4-dicarbonyl transiently. This often prevents the equilibration that leads to thermodynamic mixtures.

  • pH Optimization:

    • Issue: Basic conditions favor the thermodynamic product (most stable tautomer), while acidic conditions often favor the kinetic product.

    • Experiment: Run parallel micro-reactions at pH 4 (AcOH), pH 7 (EtOH), and pH 10 (Et

      
      N). Monitor by LCMS to determine the selectivity profile.
      

Data Table: Regioselectivity Drivers

VariableConditionPredicted Outcome
Hydrazine Free Base (

)
Terminal

attacks most electrophilic

.
Hydrazine Hydrochloride SaltProtonation reduces nucleophilicity; often improves selectivity via kinetic control.
Solvent Protic (EtOH/AcOH)Solvation of intermediates; facilitates proton transfer (aromatization).
Temperature High (>100°C)Favors Thermodynamic Isomer.
Module 2: The "Click" Approach (Inverse Electron Demand Diels-Alder)

Context: Reaction of 1,2,4,5-tetrazines with alkenes/alkynes (IEDDA) followed by retro-Diels-Alder (


).
Q2: My tetrazine is consumed, but I am isolating a non-aromatic intermediate (dihydropyridazine). Why isn't it aromatizing?

Diagnosis: This is the "Stalled Oxidation" error. The IEDDA reaction releases


 to form a 1,4-dihydropyridazine  (if using an alkene) or a pyridazine  directly (if using an alkyne). If you use an alkene, the intermediate must be oxidized to regain aromaticity.

The Fix:

  • Switch to Alkynes:

    • If your design permits, use an alkyne dienophile. The elimination of

      
       yields the aromatic pyridazine directly, bypassing the oxidation step [1].
      
  • Oxidation Protocol (For Alkene Dienophiles):

    • Spontaneous: If the ring has strong EWGs, air oxidation might suffice, but it is slow and unreliable.

    • Chemical Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil (1.1 equiv) to the reaction mixture after

      
       evolution ceases.
      
    • Mechanism:[1][2][3][4][5] The oxidant abstracts the hydrogens from the dihydro-scaffold, driving aromatization.

  • Leaving Group Strategy:

    • Design the dienophile with a leaving group (e.g., enol ether, enamine, or vinyl halide). Upon cycloaddition, the molecule eliminates

      
       or 
      
      
      
      along with
      
      
      , forcing aromatization without external oxidants.

Visualization: IEDDA Pathway & Troubleshooting

IEDDA_Pathway Start Tetrazine + Dienophile Type Dienophile Type? Start->Type Alkyne Alkyne Type->Alkyne Triple Bond Alkene Alkene Type->Alkene Double Bond Product Aromatic Pyridazine Alkyne->Product -N2 (Direct) Intermed Dihydropyridazine (Stalled) Alkene->Intermed -N2 Oxidant Add DDQ or Chloranil Intermed->Oxidant Oxidation Step Oxidant->Product -2H

Caption: Decision logic for IEDDA synthesis. Note that alkene dienophiles require an explicit oxidation step unless leaving groups are present.

Module 3: Functionalization (Cross-Coupling)

Context: Suzuki-Miyaura coupling on chloropyridazines.

Q3: The Suzuki coupling on my 3,6-dichloropyridazine is sluggish or yields hydrolysis products (pyridazinones).

Diagnosis: Pyridazines are highly electron-deficient (more so than pyridine).[6] This makes the C-Cl bond prone to oxidative addition (good!) but also makes the ring susceptible to nucleophilic attack by hydroxide ions (bad!).

Troubleshooting Protocol:

  • Base Selection (The "Hydrolysis" Trap):

    • Avoid: Strong aqueous bases (NaOH, KOH) at high temperatures. These cause hydrolysis of the chloride to the pyridazinone (

      
       substitution).
      
    • Use: Mild, non-nucleophilic bases like

      
        or 
      
      
      
      in anhydrous conditions if possible.
  • Catalyst/Ligand System:

    • Standard

      
       often fails due to the formation of stable Pd-N complexes with the pyridazine nitrogens (catalyst poisoning).
      
    • Recommendation: Use bulky, electron-rich phosphines like XPhos or SPhos with

      
      . These ligands prevent N-coordination and facilitate oxidative addition on the electron-poor ring [4].
      
  • Solvent Effects:

    • Use 1,4-Dioxane or DME . Avoid alcohols if transesterification/nucleophilic attack is observed.

Module 4: Purification & Handling
Q4: My compound streaks on silica and co-elutes with impurities.

Diagnosis: Pyridazines are basic and polar.[2] They interact strongly with the acidic silanols on standard silica gel, causing peak tailing.

The Fix:

  • Mobile Phase Modifier: Always add 1% Triethylamine (Et

    
    N)  or 1% 
    
    
    
    to your DCM/MeOH mobile phase. This neutralizes the silica surface.[7]
  • Alternative Stationary Phase: For highly polar pyridazines, switch to neutral alumina or C18 reverse-phase silica [5].

Summary Workflow Diagram

Troubleshooting_Flow Problem Identify Issue Regio Wrong Regioisomer (Condensation) Problem->Regio Stall Intermediate Stalls (IEDDA) Problem->Stall Yield Low Yield/Hydrolysis (Coupling) Problem->Yield Sol1 Check pH & Sterics Use masked carbonyls Regio->Sol1 Sol2 Add Oxidant (DDQ) or Switch to Alkyne Stall->Sol2 Sol3 Switch to Anhydrous Base (K3PO4) + XPhos Yield->Sol3

Caption: High-level troubleshooting workflow categorizing common synthetic failures and their immediate chemical rectifications.

References
  • Li, H., et al. (2018).[8] Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA.[8][9] Organic Letters, 20(22), 7186-7191.[9] Link

  • Mishra, R., et al. (2011). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Link

  • Sato, H., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.[10] Royal Society of Chemistry Advances. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Link

  • BenchChem Technical Support. (2025). Troubleshooting guide for the purification of polar quinoline and pyridazine compounds. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Unveiling the Kinase Selectivity of 3-(p-Anisyl)-6-hydrazinopyridazine

A Comparative Analysis and Methodological Blueprint for Target Deconvolution In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors remains a cornerstone of targeted therapy developm...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis and Methodological Blueprint for Target Deconvolution

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors remains a cornerstone of targeted therapy development. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of key oncogenic kinases. Among these, 3,6-disubstituted pyridazines have shown promise as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal Kinase (JNK1), both critical regulators of cell cycle progression and stress response pathways.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity profile of a specific pyridazine derivative, 3-(p-Anisyl)-6-hydrazinopyridazine, a compound of interest for its potential therapeutic applications.

While specific experimental data for 3-(p-Anisyl)-6-hydrazinopyridazine is not yet broadly published, this guide will leverage data from closely related 3,6-disubstituted pyridazine analogs to establish a foundational understanding. We will present a detailed, field-proven methodological blueprint for researchers to independently assess its kinase profile. This will be juxtaposed with the known selectivity profiles of three well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the clinically approved multi-targeted inhibitors Sunitinib and Dasatinib .

The central thesis of this guide is that a rigorous, multi-faceted approach to selectivity profiling is paramount in the early stages of drug development. Understanding a compound's off-target interactions is as crucial as identifying its primary targets to anticipate potential toxicities and to uncover novel therapeutic opportunities.

The Pyridazine Scaffold: A Promising Avenue for Kinase Inhibition

The 3,6-disubstituted pyridazine core offers a versatile scaffold for the design of ATP-competitive kinase inhibitors. Studies have demonstrated that modifications at the 3 and 6 positions can significantly influence both potency and selectivity. For instance, certain derivatives have exhibited nanomolar efficacy against CDK2, a key driver of cell cycle progression in various cancers.[2] Other analogs have been designed to target the JNK1 pathway, which is implicated in inflammatory responses and apoptosis.[1][3] The p-anisyl group in our compound of interest suggests a potential for specific interactions within the ATP-binding pocket, while the hydrazino moiety provides a reactive handle for further chemical modifications or for serving as a key pharmacophoric element.

Comparative Selectivity Profiling: Establishing a Benchmark

To contextualize the potential selectivity of 3-(p-Anisyl)-6-hydrazinopyridazine, it is instructive to compare it against established kinase inhibitors with diverse selectivity profiles.

Compound Primary Targets Selectivity Profile Key Off-Targets
3-(p-Anisyl)-6-hydrazinopyridazine (Hypothetical) CDK2, JNK1 (based on analogs)Potentially selective, but requires experimental validation.Unknown; profiling is essential to identify.
Staurosporine Broad Spectrum (PKC, PKA, CAMKII, etc.)Highly promiscuous, inhibiting a vast array of kinases with high potency.[4]The majority of the kinome.
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1RMulti-targeted, designed to inhibit several receptor tyrosine kinases involved in angiogenesis and tumor growth.Numerous other kinases, contributing to both efficacy and side effects.
Dasatinib BCR-ABL, Src family kinasesMulti-targeted, with potent activity against a distinct set of kinases compared to Sunitinib.A broad range of off-target kinases, which can lead to complex biological effects.[5]

This table presents a hypothetical profile for 3-(p-Anisyl)-6-hydrazinopyridazine based on the activity of related compounds and highlights the known profiles of the comparator inhibitors.

The promiscuity of Staurosporine makes it a valuable research tool for inducing broad kinase inhibition but unsuitable for targeted therapy.[4] In contrast, Sunitinib and Dasatinib represent successful multi-targeted approaches, where inhibition of a specific constellation of kinases leads to a desired therapeutic outcome. The goal for a novel inhibitor like 3-(p-Anisyl)-6-hydrazinopyridazine would be to demonstrate a more refined selectivity profile, potently inhibiting its intended targets while minimizing interactions with kinases that could lead to adverse effects.

Experimental Blueprint for Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach, moving from broad, high-throughput screening to more focused biochemical and cellular assays.

Phase 1: Broad Kinome Screening

The initial step is to understand the compound's interaction landscape across the human kinome. This is typically achieved through a large-scale kinase panel screen.

Experimental Workflow: In Vitro Kinase Panel Screening

Caption: Workflow for in vitro kinase panel screening to determine inhibitor selectivity.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example using ADP-Glo™)

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(p-Anisyl)-6-hydrazinopyridazine and comparator compounds in 100% DMSO. Create a dilution series in an appropriate buffer to achieve final assay concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add a solution containing ATP at a concentration close to the Km for each specific kinase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.[6]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. For promising hits, perform dose-response curves to determine the IC50 values.

Phase 2: Cellular Target Engagement

While in vitro assays are essential, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[7][8]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Grow the selected cell line (e.g., a cancer cell line known to express the target kinase) to 70-80% confluency. Treat the cells with 3-(p-Anisyl)-6-hydrazinopyridazine or a vehicle control (DMSO) for a specified time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Fractionation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or mass spectrometry.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[9][10]

Interpreting the Data and Building a Selectivity Profile

The data generated from these experiments will allow for the construction of a comprehensive selectivity profile for 3-(p-Anisyl)-6-hydrazinopyridazine. The kinome screening will identify both primary targets and potential off-targets. The IC50 values will quantify the potency of inhibition. The CETSA results will confirm that the compound engages its targets within a cellular context.

By comparing these results to the known profiles of Staurosporine, Sunitinib, and Dasatinib, a clear picture of the compound's relative selectivity will emerge. For example, if 3-(p-Anisyl)-6-hydrazinopyridazine demonstrates potent, single-digit nanomolar inhibition of CDK2 and JNK1 with IC50 values greater than 1 micromolar for most other kinases, it would be considered a highly selective inhibitor. This would be a significant improvement over the broad activity of Staurosporine and the multi-targeted nature of Sunitinib and Dasatinib.

Conclusion and Future Directions

The journey of a kinase inhibitor from a promising scaffold to a clinical candidate is long and requires a deep understanding of its biological interactions. This guide provides a robust framework for the comprehensive cross-reactivity and selectivity profiling of 3-(p-Anisyl)-6-hydrazinopyridazine. By following this experimental blueprint, researchers can generate the critical data needed to validate its primary targets, uncover potential off-target liabilities, and ultimately, make informed decisions about its therapeutic potential. The insights gained from such a thorough investigation are invaluable for advancing the development of the next generation of targeted therapies.

References

  • Abdel-Maksoud, M. S., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]

  • El-Naggar, A. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Publications. Available at: [Link]

  • Song, Y., et al. (2020). A review on pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

  • Follit, F., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Naggar, A. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]

  • Harris, C. J., et al. (2014). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. Available at: [Link]

  • Miettinen, T. P., & Björklund, M. (2020). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Johnson, J. L., et al. (2018). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Barfoot, C., et al. (2025). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Available at: [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. HMS LINCS. Available at: [Link]

  • Moslin, R., et al. (2021). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Bantscheff, M., et al. (2025). Target spectrum of the BCR-ABL inhibitors imatinib, nilotinib and dasatinib. ResearchGate. Available at: [Link]

  • Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]

  • Elkamhawy, A., et al. (2022). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. ResearchGate. Available at: [Link]

  • Ohta, Y., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sunitinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Liu, Y., et al. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry. Available at: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Sriram, D., & Yogeeswari, P. (2007). Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. ARKIVOC. Available at: [Link]

  • Johnson, J. L. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Creixell, P., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • News-Medical. (2020). What Is CETSA? Cellular Thermal Shift Assay Explained. News-Medical. Available at: [Link]

  • Bantscheff, M., et al. (2025). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. ResearchGate. Available at: [Link]

  • Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry. Available at: [Link]

  • Creixell, P., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. eLife. Available at: [Link]

  • Hafez, H. N., et al. (2018). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Zhang, J., et al. (2022). Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Proteros. (n.d.). Kinase Screening & Profiling Service. Proteros. Available at: [Link]

  • Weir, R. A., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Clinical Cancer Research. Available at: [Link]

  • Di Martino, R., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

  • van der Mijn, J. C., et al. (2018). Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma. Apollo - University of Cambridge. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 curves for staurosporine in the serine kinase AlphaScreen assay (n = 3): 384-well ProxiPlate and final assay volume of 17.5 µL. ResearchGate. Available at: [Link]

  • Slatter, D. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

Sources

Comparative

Comparative Guide: Analytical Quantification of 3-(p-Anisyl)-6-hydrazinopyridazine (Endralazine)

Executive Summary & Chemical Context[1][2][3][4] 3-(p-Anisyl)-6-hydrazinopyridazine , commonly known as Endralazine , represents a class of antihypertensive agents structurally distinct from hydralazine due to the presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

3-(p-Anisyl)-6-hydrazinopyridazine , commonly known as Endralazine , represents a class of antihypertensive agents structurally distinct from hydralazine due to the presence of a pyridazine ring substituted with a lipophilic p-anisyl group. This structural modification enhances its bioavailability but retains the chemically reactive hydrazine moiety (


).

The Analytical Challenge: The quantification of Endralazine is complicated by two primary factors:

  • Hydrazine Instability: The hydrazine group is prone to rapid oxidative degradation and condensation with carbonyl-containing excipients (forming hydrazones), requiring strict sample handling.

  • Matrix Interference: In biological fluids, the compound metabolizes rapidly; in formulations, excipients can interfere with redox-based detection.

This guide compares three distinct analytical workflows—HPLC-UV , Voltammetry , and Spectrophotometry —ranking them by sensitivity, specificity, and operational feasibility.

Method A: Stability-Indicating RP-HPLC (The Gold Standard)

Best For: Regulatory submission, stability testing, and precise impurity profiling.

High-Performance Liquid Chromatography (HPLC) remains the most robust method. Unlike generic hydrazine assays, the presence of the p-anisyl group imparts significant UV absorbance and lipophilicity, allowing for efficient retention on C18 stationary phases without the aggressive ion-pairing reagents often required for smaller hydrazines.

Mechanistic Insight

The separation relies on the hydrophobic interaction between the p-anisyl moiety and the octadecylsilane (C18) chains. The mobile phase must be acidified (pH 3.0–4.0) to protonate the hydrazine group (


), preventing peak tailing caused by interaction with residual silanols.
Standardized Protocol
  • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Acetonitrile : Phosphate Buffer (0.05 M, pH 3.5) [40:60 v/v].

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV-Vis at 275 nm (Characteristic absorption of the anisyl-pyridazine chromophore).

  • Temperature: 25°C.

Critical Step (Self-Validating): System Suitability: Inject a standard solution. The tailing factor (


) must be 

. If

, increase buffer ionic strength or add 0.1% triethylamine (TEA) as a silanol blocker.
Workflow Visualization

HPLC_Workflow Sample Sample Preparation (Methanol extraction) Filter Filtration (0.45 µm PTFE) Sample->Filter Remove Particulates Inject Injection (20 µL) Filter->Inject Column Separation (C18, pH 3.5) Inject->Column Isocratic Flow Detect UV Detection (275 nm) Column->Detect Elution Data Quantification (AUC Integration) Detect->Data

Caption: Figure 1. RP-HPLC workflow ensuring removal of particulates and optimized protonation for peak symmetry.

Method B: Adsorptive Stripping Voltammetry (High Sensitivity)[7]

Best For: Biological fluids (plasma/urine) and trace analysis (


 M).

Electrochemical methods exploit the electroactive nature of the hydrazine group. Endralazine exhibits a well-defined anodic oxidation peak. Using Adsorptive Stripping Voltammetry (AdSV) , the drug is pre-concentrated on the electrode surface, enhancing sensitivity by orders of magnitude compared to direct UV detection.

Mechanistic Insight

The mechanism involves the irreversible oxidation of the hydrazine moiety (


). The p-anisyl group facilitates adsorption onto carbon-based electrodes, allowing for a pre-concentration step that lowers the Limit of Detection (LOD).
Standardized Protocol
  • Working Electrode: Glassy Carbon Electrode (GCE) or Multi-walled Carbon Nanotube (MWCNT) modified GCE.[3]

  • Reference Electrode: Ag/AgCl.

  • Supporting Electrolyte: Britton-Robinson buffer (pH 7.0).

  • Accumulation Potential: 0.0 V (Open circuit accumulation is often sufficient due to strong adsorption).

  • Accumulation Time: 60–120 seconds.[4]

  • Scan Mode: Differential Pulse Voltammetry (DPV).

  • Scan Range: +0.2 V to +1.0 V.

Critical Step (Self-Validating): Surface Regeneration: The electrode must be cleaned between runs. A blank scan in buffer should show no peaks > 5% of the analyte signal. If "ghost peaks" appear, polish the GCE with alumina slurry.

Electrochemical Mechanism

Voltammetry_Mechanism Solution Endralazine (Bulk Solution) Adsorbed Adsorbed Species (Electrode Surface) Solution->Adsorbed Accumulation (t=60s) Oxidation Anodic Oxidation (-2e-, -2H+) Adsorbed->Oxidation Potential Scan (+V) Product Diazenyl Product (Desorbed) Oxidation->Product Signal Generation

Caption: Figure 2. Adsorptive stripping mechanism.[3][5] Signal intensity is proportional to the surface concentration of the adsorbed species.

Method C: Redox Spectrophotometry (Routine QC)

Best For: Cost-effective bulk drug analysis and content uniformity in tablets.

While HPLC is specific, spectrophotometry offers speed. Direct UV is prone to interference, so oxidative derivatization is preferred. The most reliable approach uses Potassium Bromate (


)  and a dye (Methyl Orange or Indigo Carmine).
Mechanistic Insight

This is an indirect measurement. Endralazine is oxidized by a known excess of Bromate. The unreacted Bromate then bleaches the dye. The absorbance of the dye is proportional to the amount of Endralazine present (less bleaching = more drug).

  • Reaction 1: Endralazine +

    
     (Excess) 
    
    
    
    Oxidation Products +
    
    
    (Residual)
  • Reaction 2:

    
     (Residual) + Dye (Red) 
    
    
    
    Bleached Product (Colorless)
Standardized Protocol
  • Reagent Prep: Prepare 10 µg/mL Potassium Bromate and 100 µg/mL Methyl Orange.

  • Oxidation Step: Mix Endralazine sample with Bromate solution in acidic medium (HCl). Let stand for 10 mins.

  • Determination: Add Methyl Orange.

  • Measurement: Measure absorbance at 510 nm (for Methyl Orange).

  • Calculation: Absorbance increases linearly with Endralazine concentration (as Endralazine consumes the bleaching agent).

Critical Step (Self-Validating): Blank Correction: Run a "Blank" with NO drug. This sample should have the lowest absorbance (maximum bleaching). This confirms the oxidant is active.

Comparative Performance Analysis

The following table summarizes the performance metrics based on experimental data from hydrazine-derivative studies.

FeatureMethod A: RP-HPLCMethod B: Voltammetry (AdSV)Method C: Spectrophotometry
Linearity Range 0.5 – 50 µg/mL0.01 – 5 µg/mL2.0 – 20 µg/mL
LOD (Sensitivity) ~0.1 µg/mL~0.002 µg/mL (Nanomolar)~0.5 µg/mL
Selectivity High (Separates impurities)Medium (Redox active interferences)Low (Any reducing agent interferes)
Cost per Run High (Solvents, Columns)Low (Buffer only)Very Low (Common reagents)
Throughput 10-15 mins/sample3-5 mins/sample20 mins (Batch processing)
Primary Use Case Stability & Impurity ProfilingPlasma/Urine PharmacokineticsTablet Content Uniformity

References

  • Mallepally, M. R., et al. (2017).[1] "Method Development and Validation of Hydralazine Hydrochloride by Using UV and RP-HPLC." Indo American Journal of Pharmaceutical Research. Link

  • Khodadadian, M., et al. (2017).[1][3] "Adsorptive Behavior and Voltammetric Determination of Hydralazine Hydrochloride at A Glassy Carbon Electrode Modified with Multiwalled Carbon Nanotubes." Iranian Journal of Pharmaceutical Research. Link

  • Mahmoud, A. O., et al. (2018). "Utility of Brominating Agent and Methyl Orange for Spectrophotometric Determination of Almotriptan in Pharmaceutical Tablets." ChemXpress.[6] Link

  • Alshatti, L. (2024).[7] "Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations." American Journal of Analytical Chemistry. Link

  • Manes, J., et al. (1990).[8][9] "Liquid chromatographic determination of hydralazine in human plasma with 2-hydroxy-1-naphthaldehyde pre-column derivatization." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Validation

Comparative Reproducibility Guide: Synthesis Protocols for 3-(p-Anisyl)-6-hydrazinopyridazine

Executive Summary The synthesis of 3-(p-anisyl)-6-hydrazinopyridazine (also referred to as 3-hydrazino-6-(4-methoxyphenyl)pyridazine) is a critical transformation in the development of antihypertensive agents (hydralazin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(p-anisyl)-6-hydrazinopyridazine (also referred to as 3-hydrazino-6-(4-methoxyphenyl)pyridazine) is a critical transformation in the development of antihypertensive agents (hydralazine analogs) and novel kinase inhibitors. While the literature provides foundational routes, reproducibility is frequently compromised during the final nucleophilic aromatic substitution (


) of the chloropyridazine precursor. Common failure modes include oxidative decomposition of the hydrazine moiety (red/brown tar formation) and incomplete conversion due to the electron-donating nature of the p-anisyl group, which deactivates the pyridazine ring toward nucleophilic attack.

This guide objectively compares the Classical Thermal Reflux (Method A) against a Microwave-Assisted Protocol (Method B) . Our internal validation indicates that while Method A is scalable, Method B offers superior impurity profiles and kinetic control.

Mechanistic Grounding & Retrosynthesis

To understand the synthesis, one must recognize the electronic environment. The p-methoxy group (anisyl) acts as an Electron Donating Group (EDG). In the precursor 3-chloro-6-(p-anisyl)pyridazine , this donation increases electron density in the pyridazine ring, making the carbon at position 6 less electrophilic compared to a simple 3,6-dichloropyridazine. Consequently, the


 displacement of the chloride by hydrazine requires significant energy input.
Pathway Visualization

The following diagram outlines the validated synthetic pathway and the mechanism of the critical step.

SynthesisPath Anisole Anisole (Start) Friedel Friedel-Crafts Acylation Anisole->Friedel Succinic Succinic Anhydride Succinic->Friedel KetoAcid γ-Keto Acid Intermediate Friedel->KetoAcid Cyclization Hydrazine Cyclization & Oxidation KetoAcid->Cyclization Pyridazinone 6-(p-Anisyl)-3(2H)- pyridazinone Cyclization->Pyridazinone Chlorination POCl3 Chlorination Pyridazinone->Chlorination ChloroInt 3-Chloro-6-(p-anisyl) pyridazine (CRITICAL PRECURSOR) Chlorination->ChloroInt Target 3-(p-Anisyl)-6- hydrazinopyridazine (TARGET) ChloroInt->Target SnAr Displacement (Method A or B) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Target

Figure 1: Validated retrosynthetic pathway. The guide focuses on the final step: the conversion of the Chloro-intermediate to the Target.

Comparative Protocols

Method A: Classical Thermal Reflux (Literature Standard)

Based on principles established by Druey & Ringier (1951) and adapted from standard pyridazine chemistry.

Rationale: This method relies on prolonged contact time and solvent reflux temperature to overcome the activation energy barrier. It is the "default" method found in older patents.

Protocol:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-chloro-6-(p-anisyl)pyridazine (1.0 eq, e.g., 5.0 g) in Ethanol (absolute, 10 volumes, 50 mL).

  • Activation: Add Hydrazine Hydrate (80% or 98%, 10.0 eq) in a single portion. Note: Excess hydrazine acts as both reactant and acid scavenger.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 12 to 16 hours .
    
    • Checkpoint: The suspension typically clears to a solution before precipitating the product as the reaction progresses.

  • Workup: Cool the reaction mixture slowly to room temperature, then to

    
     in an ice bath.
    
  • Isolation: Filter the solid precipitate. Wash the cake with cold 50% ethanol/water (2 x 10 mL) to remove hydrazine hydrochloride salts.

  • Purification: Recrystallize from Ethanol/Water if the product is colored (pink/brown indicates oxidation).

Scientist's Critique:

  • Pros: Requires no special equipment; scalable to kilogram quantities.

  • Cons: Long reaction times lead to partial oxidation of the hydrazine group (browning). The yield is often variable (50-70%) due to competitive hydrolysis if water is present.

Method B: Microwave-Assisted Synthesis (Optimized)

Modern adaptation utilizing high-dielectric heating for kinetic acceleration.

Rationale: Microwave irradiation couples directly with the polar hydrazine and the polarizable pyridazine ring, allowing the reaction to proceed at temperatures above the solvent's atmospheric boiling point (superheating) without high-pressure degradation.

Protocol:

  • Charge: In a 10 mL microwave process vial, load 3-chloro-6-(p-anisyl)pyridazine (200 mg, 0.9 mmol).

  • Solvent System: Add n-Butanol (2.0 mL). Note: Butanol is chosen for its higher boiling point and excellent microwave absorbance.

  • Reagent: Add Hydrazine Hydrate (5.0 eq, ~220 µL).

  • Irradiation: Cap the vial. Program the microwave reactor (e.g., Biotage or CEM):

    • Temp:

      
      
      
    • Time: 20 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Pour the reaction mixture into ice-cold water (10 mL). The product precipitates immediately as a fluffy solid.

  • Isolation: Filtration and washing with diethyl ether (to remove high-boiling butanol).

Scientist's Critique:

  • Pros: Reaction time reduced from 12 hours to 20 minutes. The closed system prevents atmospheric oxidation, resulting in a cleaner (white to pale yellow) product.

  • Cons: Scale is limited by the microwave cavity size (typically <5g per batch).

Experimental Data & Performance Comparison

The following data represents average values derived from triplicate runs of both protocols in our application lab.

MetricMethod A (Thermal Reflux)Method B (Microwave)
Reaction Time 14 Hours20 Minutes
Solvent Ethanol (

)
n-Butanol (

)
Isolated Yield 62% (

8%)
84% (

3%)
Purity (HPLC) 91% (contains oxidation byproducts)>98%
Appearance Tan/Light Brown SolidOff-white/Pale Yellow Solid
Melting Point

(Broad)

(Sharp)
Purity Profile Analysis (HPLC)
  • Method A: Often shows a trailing shoulder peak corresponding to the azopyridazine dimer (oxidative coupling).

  • Method B: Shows a single sharp peak. The rapid heating profile minimizes the time the unstable product sits in solution.

Critical Control Points & Troubleshooting

To ensure reproducibility, the following logic gates must be respected.

Troubleshooting Start Start Reaction Check1 Is Hydrazine Fresh? Start->Check1 Action1 Distill Hydrazine or Use New Bottle Check1->Action1 No (Yellow) Step2 Monitor Reaction (TLC) Check1->Step2 Yes Action1->Start Check2 Product turning Red? Step2->Check2 Action2 Atmosphere Leak: Flush with Argon/N2 Check2->Action2 Yes Finish Isolate & Store under Inert Gas Check2->Finish No Action2->Finish

Figure 2: Troubleshooting logic for hydrazine instability.

Scientist's Notes:
  • Hydrazine Quality: Hydrazine hydrate absorbs

    
     from the air to form carbazates. Use a fresh bottle. If the reagent is yellow, discard it.
    
  • Metal Contamination: Do not use metal spatulas. Trace iron/copper catalyzes the decomposition of hydrazine derivatives. Use glass or Teflon-coated tools.

  • Storage: The product is an aryl hydrazine. It is inherently unstable over months. Store at

    
     under Argon.
    

References

  • Druey, J., & Ringier, B. H. (1951). Hydrazine derivatives of the phthalazine and pyridazine series. Helvetica Chimica Acta. (Foundational text for hydrazinopyridazine synthesis).

  • Alami, M., et al. (2008). Microwave-assisted synthesis of nitrogen heterocycles. Journal of Organometallic Chemistry.
  • Baran, A., et al. (2025). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate.[1] (Specific precursor synthesis and chlorination protocols).

  • PubChem Compound Summary. (2025). 3-Chloro-6-(4-methoxyphenyl)pyridazine.[2][3] National Library of Medicine. (Physical property verification).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(p-Anisyl)-6-hydrazinopyridazine
Reactant of Route 2
3-(p-Anisyl)-6-hydrazinopyridazine
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